molecular formula C7H9ClN2O B2486640 4-Chloro-5-ethyl-2-methylpyrazole-3-carbaldehyde CAS No. 1547032-01-8

4-Chloro-5-ethyl-2-methylpyrazole-3-carbaldehyde

Cat. No. B2486640
CAS RN: 1547032-01-8
M. Wt: 172.61
InChI Key: LKLADOHPWHLXGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazole-containing aldehydes involves the Vilsmeier reaction, a form of chemical reaction that yields aldehyde compounds from different reactants. For instance, the synthesis of 1-ethylpyrazole-4-carbaldehyde and its derivatives has been achieved through this method, indicating a potential pathway for synthesizing the target compound (Potapov et al., 2006).

Molecular Structure Analysis

Molecular structure analysis of pyrazole derivatives reveals significant insights into their chemical behavior and potential applications. For instance, the crystal structure of similar compounds, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, has been determined, showcasing how the aldehydic fragment aligns with the pyrazole ring and the implications for its reactivity and interaction with other molecules (Xu & Shi, 2011).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, forming new compounds with diverse properties. For example, the formation of Schiff bases from the reaction of pyrazole-containing aldehydes with primary amines demonstrates the chemical versatility and potential utility of these compounds in further synthetic applications (Potapov et al., 2006).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as their crystalline structure, solubility, and melting points, are critical for understanding their behavior in different environments and for their application in chemical syntheses. Detailed analysis of these properties requires specific studies on the compound , drawing parallels from closely related compounds.

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, including their reactivity, stability, and functional group transformations, are essential for their application in organic synthesis and potential industrial applications. For example, the reactivity of pyrazole derivatives with various reagents, such as phenols and hydrazine, leading to the formation of bipyrazoles, highlights the compound's utility in synthesizing complex organic molecules (Kiran Kumar et al., 2019).

Scientific Research Applications

Synthesis and Derivative Formation

  • 4-Chloro-5-ethyl-2-methylpyrazole-3-carbaldehyde is used in the synthesis of various chemical derivatives. For instance, its reaction with ethyl 2-aryl-hydrazino-2-chloroacetate forms ethyl 1-aryl-5-(pyrazole-4-yl)-4,5-dihydro-1H-1,2,4-triazolecarboxylates (Bratenko, Panasenko, & Vovk, 2013).

Reactions and Transformations

  • This compound is integral in various chemical reactions. For example, 5-Chloro-1-methylpyrazole-4-carboxaldehydes react with sodium azide, producing a mixture of 1-azidomethyl-4-cyanopyrazoles and 4-cyano-5-hydroxy-1-methylpyrazoles (Becher, Joergensen, Pluta, Krake, & Fält-Hansen, 1992).

Molecular Structure and Assembly

  • The compound is used in studying molecular structures and supramolecular assembly. One study shows its role in forming reduced 3,4'-bipyrazoles, and subsequent reactions yield chalcones and N-acetylated or N-formylated bipyrazoles (Cuartas, Insuasty, Cobo, & Glidewell, 2017).

Mechanism of Action

    Target of Action

    Pyrazole derivatives, such as Fomepizole, are known to target and inhibit alcohol dehydrogenase (ADH), an enzyme involved in the metabolism of various alcohols .

    Mode of Action

    The interaction of pyrazole derivatives with ADH is typically competitive, meaning the compound binds to the same site as the substrate, preventing the substrate from binding and thus inhibiting the enzyme’s activity .

    Biochemical Pathways

    By inhibiting ADH, pyrazole derivatives can prevent the conversion of toxic alcohols like methanol and ethylene glycol into their toxic metabolites .

    Result of Action

    The inhibition of ADH by pyrazole derivatives can prevent the accumulation of toxic metabolites in the body, potentially reversing conditions like severe metabolic acidosis .

properties

IUPAC Name

4-chloro-5-ethyl-2-methylpyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-3-5-7(8)6(4-11)10(2)9-5/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLADOHPWHLXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1Cl)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-ethyl-2-methylpyrazole-3-carbaldehyde

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